molecular formula C13H15N3OS B15045280 3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B15045280
M. Wt: 261.34 g/mol
InChI Key: MHWBLGCAKKVUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 2-methoxybenzyl chloride with allyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-1H-1,2,4-triazole-5-thione derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.

    2-methoxyphenyl derivatives: Compounds with the 2-methoxyphenyl group also show comparable biological activities.

Uniqueness

3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-10-6-4-5-7-11(10)17-2/h3-7H,1,8-9H2,2H3,(H,15,18)

InChI Key

MHWBLGCAKKVUCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NNC(=S)N2CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.